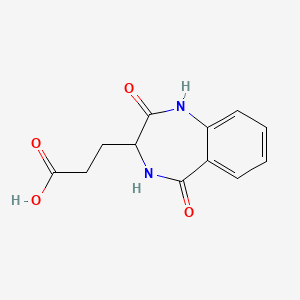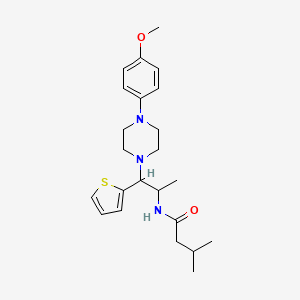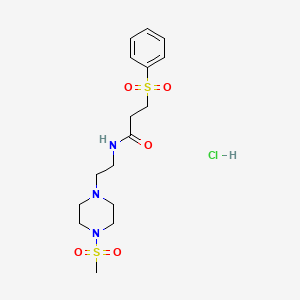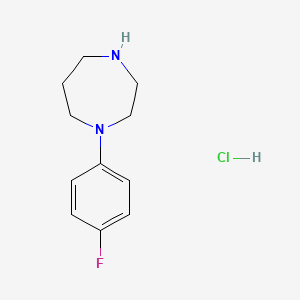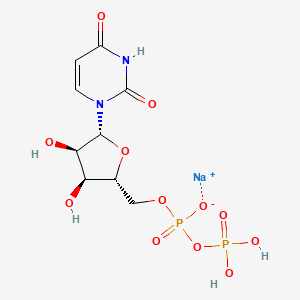
Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt
Descripción general
Descripción
Uridine 5’-(Trihydrogen Diphosphate) Sodium Salt, also known as UDP sodium salt, is a compound derived from Saccharomyces cerevisiae . It falls under the category of nucleotides and plays essential roles in cellular processes. The empirical formula for this compound is C9H14N2O12P2 · xNa+ , with a molecular weight of 404.16 g/mol (based on the free acid form) .
Synthesis Analysis
The synthesis of UDP sodium salt involves enzymatic reactions within cells. It is produced through the phosphorylation of Uridine 5’-diphosphate (UDP) to form Uridine 5’-triphosphate (UTP) . Enzymes such as RNA polymerases and GTPases participate in this biosynthetic pathway .
Molecular Structure Analysis
[Na+].[Na+].[Na+].O[C@H]1C@@HC@@H=O)N2C=CC(=O)NC2=O Chemical Reactions Analysis
UDP sodium salt serves as a ligand for P2Y receptors and is involved in cell signaling. Additionally, it may be used in studies related to nucleic acid (RNA) biosynthesis. Its interactions with enzymes and receptors contribute to various cellular processes .
Aplicaciones Científicas De Investigación
Enhanced Production of UDP-N-acetylglucosamine
Uridine diphosphate N-acetylglucosamine (UDPAG) production using whole-cell catalysis was enhanced by optimizing conditions with Saccharomyces cerevisiae. Factors like sodium dihydrogen phosphate, temperature, and vitamin B1 were found to significantly affect UDPAG production, achieving an increase from 2.51 to 4.25 g/L and yield from 44.6% to 75.6% (Ying et al., 2009).
Synthesis of Uridine 5′ Pyrophosphate
A synthesis method for uridine 5′ pyrophosphate, a breakdown product of UDP-glucose, was developed. This involved condensing 5’-iodo-5’-deoxyuridine with silver tribenzyl pyrophosphate and removing protecting groups (Anand et al., 1952).
Purification Method
Inosine- and uridine-5′-diphosphates were purified using ion-exchange chromatography, employing a new method involving Type 1 ion-exchange resins and sodium hydroxide (Huhn et al., 1993).
Structural Insights from Sodium Salt of Dinucleoside Phosphate
The sodium salt of adenosyl-3′,5′-uridine phosphate forms a right-handed antiparallel double helix, with Watson-Crick hydrogen bonding observed between uracil and adenine. This provided valuable structural insights (Rosenberg et al., 1973).
Solid-state NMR Investigation of Sodium Nucleotide Complexes
Solid-state NMR was used to analyze the chemical environments of sodium sites in crystalline samples of sodium nucleotide complexes. This study contributed to understanding sodium ion coordination environments (Grant et al., 2006).
Enzymatic Synthesis of Rutin
Uridine 5'-(beta-L-rhamnopyranosyl diphosphate) synthesized from uridine 5'-diphenylpyrophosphate and beta-L-rhamnopyranosyl phosphate was used in enzymatic synthesis of rutin, showing the potential of uridine diphosphate derivatives in biosynthesis (Barber & Behrman, 1991).
Propiedades
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYTSDILWGALR-IAIGYFSYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2NaO12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138991588 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B2524847.png)
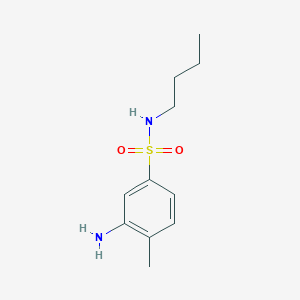
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)
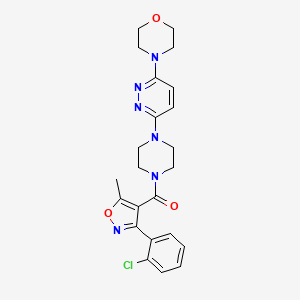
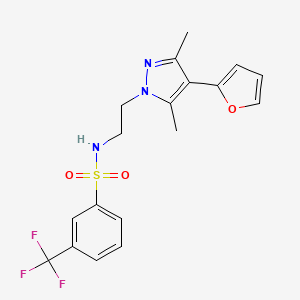
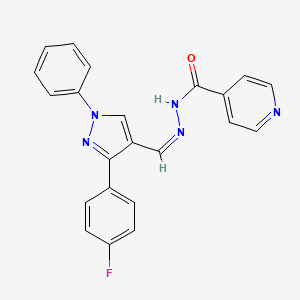
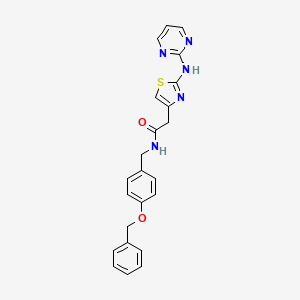
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
